molecular formula C8H13N3S B1351380 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 299935-39-0

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1351380
CAS RN: 299935-39-0
M. Wt: 183.28 g/mol
InChI Key: WELHTTQQQDXIDI-UHFFFAOYSA-N
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Description

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine, also known as CPTD, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. CPTD is a member of the thiadiazole family of compounds and is composed of a cyclopentylmethyl group attached to a thiadiazole ring. This compound has been studied for its potential use in a variety of biochemical and physiological processes, as well as for its potential uses in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Structural Analysis 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine, as part of the 1,3,4-thiadiazol-2-amine family, has been explored in various chemical syntheses and structural analyses. Studies have demonstrated the synthesis of derivatives via cyclization reactions, highlighting the role of such compounds in the development of new chemical entities with potential biological activities. For instance, the synthesis and characterization of thiadiazole derivatives using single-crystal X-ray data and DFT studies reveal insights into their molecular structure and stability, suggesting their utility in further medicinal chemistry applications (Dani et al., 2013).

Antiproliferative and Antimicrobial Properties The 1,3,4-thiadiazole core, to which 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is related, has been extensively studied for its antiproliferative and antimicrobial properties. Research indicates that Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amines exhibit notable DNA protective ability and antimicrobial activity, with certain compounds showing strong activity against specific cancer cell lines and microbial strains, suggesting their potential in developing new therapeutic agents (Gür et al., 2020).

Ultrasound-Assisted Synthesis Innovations in the synthesis of 1,3,4-thiadiazol-2-amine derivatives, such as the application of ultrasound-assisted methods, have been explored to improve the efficiency of chemical reactions. These methods not only enhance the reaction rates but also offer a more sustainable approach to chemical synthesis by reducing reaction times and potentially lowering the environmental impact (Erdogan, 2018).

Heterocyclic Assembly and Biological Activity The synthesis of heterocyclic compounds based on 5-arylisoxazole and 1,3,4-thiadiazol-2-amines has been investigated, leading to the creation of novel heterocyclic assemblies with significant potential for biological activity. These assemblies are of interest due to their complex structures and the possibility of harboring unique pharmacological properties (Petkevich et al., 2021).

properties

IUPAC Name

5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELHTTQQQDXIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402321
Record name 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine

CAS RN

299935-39-0
Record name 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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